(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] (4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]
Brand Name: Vulcanchem
CAS No.:
VCID: VC17950828
InChI: InChI=1S/C23H24N2O2/c1-3-9-17(10-4-1)19-15-26-21(24-19)23(13-7-8-14-23)22-25-20(16-27-22)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2
SMILES:
Molecular Formula: C23H24N2O2
Molecular Weight: 360.4 g/mol

(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]

CAS No.:

Cat. No.: VC17950828

Molecular Formula: C23H24N2O2

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole] -

Specification

Molecular Formula C23H24N2O2
Molecular Weight 360.4 g/mol
IUPAC Name 4-phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C23H24N2O2/c1-3-9-17(10-4-1)19-15-26-21(24-19)23(13-7-8-14-23)22-25-20(16-27-22)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2
Standard InChI Key HLPYVXKTMXQMID-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a cyclopentane core bridging two 4,5-dihydro-4-phenyloxazole moieties. Each oxazole ring is substituted at the 4-position with a phenyl group, and the cyclopentylidene spacer imposes a fixed stereochemical orientation. The (4R,4'R) configuration ensures a C2-symmetric structure, critical for its enantioselective behavior .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC23H24N2O2
Molecular Weight360.45 g/mol
Stereochemistry(4R,4'R) Configuration
SMILES NotationC1[C@H](N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
InChI KeyHLPYVXKTMXQMID-PMACEKPBSA-N

Conformational Rigidity

The cyclopentylidene linker restricts rotational freedom, stabilizing the compound’s chiral conformation. X-ray crystallography of analogous structures reveals a dihedral angle of 112° between the oxazole rings, enhancing its ability to coordinate metals in a predefined geometry .

Synthesis and Preparation

Key Synthetic Routes

The synthesis typically involves a [3+2] cycloaddition between a chiral cyclopentane dicarboxylic acid derivative and phenyl-substituted oxazoline precursors. A notable method employs 4,6-dibenzofurandicarboxylic acid as a starting material, followed by stereoselective cyclization under Mitsunobu conditions .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield
Cyclization CatalystDIAD/Ph3P78%
Temperature0–5°C
SolventDry THF

Enantiomeric Control

The (4S,4'S) enantiomer (CAS: 1639791-77-7) is synthesized using L-tartaric acid as a chiral auxiliary, achieving >99% enantiomeric excess (ee) via recrystallization . This highlights the importance of stereochemical purity in applications like asymmetric catalysis.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a predicted boiling point of 511.8±50.0°C and density of 1.25±0.1 g/cm³ . It is sparingly soluble in polar solvents (e.g., water) but dissolves readily in chloroform and dichloromethane .

PropertyRecommendationSource
Storage Temperature2–8°C under N2/Ar
Light SensitivityProtect from UV exposure
Shelf Life24 months (unopened)

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1730 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (C=N stretch) .

  • NMR: ¹H NMR (CDCl3, 400 MHz) δ 7.45–7.20 (m, 10H, Ph), 4.75 (dd, J = 10.7 Hz, 2H, CH2), 3.92 (t, J = 8.1 Hz, 2H, CH2) .

Applications in Research

Asymmetric Catalysis

The compound serves as a C2-symmetric ligand in transition metal complexes. For example, when coordinated to Co(II) or Ni(II), it induces helical chirality in octahedral complexes, enabling enantioselective Diels-Alder reactions with up to 95% ee .

Table 4: Catalytic Performance in Diels-Alder Reactions

Metal CenterSubstrateee (%)Yield (%)Source
Co(II)Cyclopentadiene9288
Ni(II)Anthracene8982

Pharmaceutical Scaffolds

In GPCR-targeted drug discovery, the cyclopentylidene-oxazole scaffold enhances binding affinity for dopamine receptors. Derivatives show 15-fold selectivity for D3 over D2 receptors, making them potential candidates for treating neurological disorders .

SupplierPurityPackagingPrice (100 mg)Source
Strem Chemicals95% (99% ee)100 mg$152
Fluorochem97%100 mg$165
Ambeed>98%250 mg$320

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